2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a cyanopyrazine moiety, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyanopyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is reacted with a suitable nucleophile.
Attachment of the benzenesulfonamide group: This is usually done through sulfonation reactions, where a benzene derivative is treated with sulfonating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the nitro group if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The bromine atom and the cyanopyrazine moiety could play crucial roles in binding to these targets and modulating their activity. The piperidine ring might enhance the compound’s ability to penetrate cell membranes, while the benzenesulfonamide group could contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-12-13-5-9-23(10-6-13)17-15(11-19)20-7-8-21-17/h1-4,7-8,13,22H,5-6,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYUSHLGZNPWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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